2,6-Dichloro-4-fluoroiodobenzene CAS number 939990-10-0
2,6-Dichloro-4-fluoroiodobenzene CAS number 939990-10-0
An In-Depth Technical Guide to 2,6-Dichloro-4-fluoroiodobenzene (CAS: 939990-10-0) for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. 2,6-Dichloro-4-fluoroiodobenzene is a prime example of such a scaffold, offering a unique combination of halogens that serve as versatile synthetic handles. Its structure, featuring a highly reactive iodine atom alongside two less reactive chlorine atoms and a metabolically robust fluorine atom, allows for a programmed, stepwise approach to the construction of complex molecular architectures.
This guide provides an in-depth exploration of 2,6-Dichloro-4-fluoroiodobenzene, moving beyond a simple recitation of properties to offer a field-proven perspective on its application. We will delve into its reactivity, provide validated protocols for key transformations, and explain the causal chemistry behind the experimental choices, equipping researchers with the knowledge to leverage this powerful intermediate in their synthetic endeavors.
Core Characteristics: Physicochemical and Safety Data
A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful and safe experimental design. The data below is consolidated from multiple supplier safety data sheets and chemical databases.[1][2][3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 939990-10-0 | [1][4] |
| Molecular Formula | C₆H₂Cl₂FI | [1][3] |
| Molecular Weight | 290.89 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Storage Temperature | 2 - 8 °C | [1][5] |
| Special Conditions | Light sensitive | [1] |
GHS Hazard and Safety Information
Safe handling is non-negotiable. 2,6-Dichloro-4-fluoroiodobenzene is a hazardous substance requiring appropriate engineering controls and personal protective equipment (PPE).[1]
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Warning)[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Warning)[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Warning)[1] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Warning)[1] |
Expert Handling & Storage Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] An emergency eyewash station and safety shower must be immediately accessible.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[1][6] Respiratory protection may be necessary if dust is generated.[1]
-
Storage: The compound is light-sensitive and should be stored in an amber vial or a container protected from light.[1] It must be stored in a cool, designated area, such as a refrigerator set to 2-8°C, with the container tightly sealed to prevent moisture ingress.[1][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
-
Disposal: Dispose of waste materials through an authorized chemical waste disposal company, in accordance with local, state, and federal regulations.[6][7]
The Synthetic Keystone: Chemoselectivity of Halogen Reactivity
The immense synthetic utility of 2,6-Dichloro-4-fluoroiodobenzene stems from the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. This predictable reactivity hierarchy allows for selective functionalization at one site while preserving the others for subsequent transformations.
The reactivity order is governed by bond dissociation energies and the ease of oxidative addition to a low-valent metal center (e.g., Pd(0)). The C-I bond is significantly weaker and more polarizable than the C-Cl and C-F bonds, making it the primary site of reaction.
Reactivity Hierarchy: C–I >> C–Cl >> C–F
This chemoselectivity is the cornerstone of its use as a building block. A reaction can be precisely targeted to the iodo-position under conditions that leave the chloro- and fluoro-substituents untouched.
Key Transformations: Field-Proven Protocols
We present detailed, self-validating protocols for two of the most powerful C-C bond-forming reactions utilizing 2,6-Dichloro-4-fluoroiodobenzene: the Sonogashira and Suzuki-Miyaura couplings.
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides.[8] The protocol below is a copper-co-catalyzed system designed for high efficiency and yield.
Protocol: Sonogashira Coupling of 2,6-Dichloro-4-fluoroiodobenzene with Phenylacetylene
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Reactor Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-Dichloro-4-fluoroiodobenzene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and Copper(I) iodide (CuI, 0.04 equiv).
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying removes adsorbed water, which can interfere with the reaction.
-
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 3.0 equiv) and anhydrous, degassed tetrahydrofuran (THF, ~0.2 M concentration relative to the aryl iodide).
-
Causality: TEA acts as both the base to deprotonate the alkyne and as a solvent. THF is a common co-solvent to ensure solubility of all components. Degassing (e.g., via freeze-pump-thaw cycles or sparging with argon) removes dissolved oxygen.
-
-
Substrate Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe while stirring.
-
Causality: A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Self-Validation: Progress is monitored by comparing the reaction mixture to a co-spotted lane of the starting material on a TLC plate. The disappearance of the starting iodide spot and the appearance of a new, product spot confirms the reaction is proceeding.
-
-
Work-up: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(2,6-dichloro-4-fluorophenyl)-2-phenylethyne.
The Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions, valued for its mild conditions, commercial availability of boronic acids, and tolerance of a wide range of functional groups.[9][10]
Protocol: Suzuki Coupling of 2,6-Dichloro-4-fluoroiodobenzene with 4-Methoxyphenylboronic Acid
-
Reactor Preparation: To a round-bottom flask equipped with a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 2,6-Dichloro-4-fluoroiodobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv).
-
Causality: The excess boronic acid is used to drive the reaction to completion and to account for potential homocoupling side reactions. The choice of catalyst can be critical; Pd(dppf)Cl₂ is often more robust for challenging substrates.
-
-
Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 equiv) and a solvent such as 1,4-dioxane or toluene (~0.1 M concentration).
-
Causality: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11] A biphasic solvent system (organic/aqueous) is common for Suzuki reactions.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and transmetalation. Vigorous stirring is necessary to ensure efficient mixing between the aqueous and organic phases.
-
-
Work-up: a. Cool the reaction to room temperature. b. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl product.
Strategic Application in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. 2,6-Dichloro-4-fluoroiodobenzene is an ideal starting point for synthesizing novel fluorinated scaffolds. The products derived from the initial coupling at the iodine position retain two chlorine atoms, which can be addressed in subsequent reactions under more forcing conditions, allowing for the construction of complex, multi-substituted aromatic cores.
Conclusion
2,6-Dichloro-4-fluoroiodobenzene is more than a simple halogenated aromatic; it is a precisely engineered tool for synthetic chemists. Its predictable chemoselectivity provides a reliable platform for stepwise functionalization, enabling the efficient construction of highly substituted aromatic compounds. The robust and well-understood reactivity in cornerstone reactions like the Sonogashira and Suzuki couplings makes it an invaluable asset for researchers in drug discovery, agrochemicals, and materials science who are tasked with building the complex molecules of tomorrow.
References
-
Win-Win Chemical. (n.d.). 2,6-Dichloro-4-fluoroiodobenzene. Retrieved from win-winchemical.com. [Link]
-
CF Plus Chemicals. (2019). Material Safety Datasheet. Retrieved from cfplus.cz. [Link]
-
Oakwood Chemical. (n.d.). 2,6-Dichloro-4-fluoroiodobenzene. Retrieved from oakwoodchemical.com. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from en.wikipedia.org. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from chem.libretexts.org. [Link]
-
ResearchGate. (2024). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Retrieved from researchgate.net. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from organic-chemistry.org. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling. Retrieved from YouTube. [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from doi.org. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from beilstein-journals.org. [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from researchgate.net. [Link]
-
ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Retrieved from researchgate.net. [Link]
- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from chemuniverse.com. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 939990-10-0 2,6-Dichloro-4-fluoroiodobenzene -Win-Win Chemical [win-winchemical.com]
- 3. 2,6-Dichloro-4-fluoroiodobenzene [oakwoodchemical.com]
- 4. 2,6-Dichloro-4-fluoroiodobenzene | 939990-10-0 [chemicalbook.com]
- 5. cfplus.cz [cfplus.cz]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
